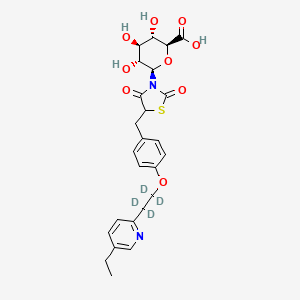
PioglitazoneN-beta-D-glucuronide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PioglitazoneN- is a synthetic compound belonging to the thiazolidinedione class, primarily used as an anti-diabetic medication. It is known for its ability to improve insulin sensitivity in patients with type 2 diabetes mellitus. PioglitazoneN- works by activating peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PioglitazoneN- involves several steps, starting from the preparation of the thiazolidinedione ring. The key steps include:
Formation of Thiazolidinedione Ring: The thiazolidinedione ring is synthesized by reacting chloroacetic acid with thiourea under basic conditions to form 2-thioxo-4-thiazolidinone.
Alkylation: The thiazolidinedione ring is then alkylated using an appropriate alkylating agent to introduce the desired substituents.
Coupling Reaction: The alkylated thiazolidinedione is coupled with a substituted benzyl halide in the presence of a base to form the final product, PioglitazoneN-.
Industrial Production Methods
Industrial production of PioglitazoneN- follows similar synthetic routes but is optimized for large-scale production. The process involves:
Batch Synthesis: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and filtration to obtain high-purity PioglitazoneN-.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use
Analyse Chemischer Reaktionen
Types of Reactions
PioglitazoneN- undergoes various chemical reactions, including:
Oxidation: PioglitazoneN- can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert PioglitazoneN- to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of PioglitazoneN- .
Wissenschaftliche Forschungsanwendungen
PioglitazoneN- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study thiazolidinedione chemistry and its reactivity.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Extensively studied for its therapeutic potential in treating type 2 diabetes, cardiovascular diseases, and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Wirkmechanismus
PioglitazoneN- exerts its effects by activating PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity, promotes glucose uptake in adipose tissue, skeletal muscle, and liver, and reduces hepatic glucose production. This leads to improved glycemic control in patients with type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Ciglitazone: A thiazolidinedione used in research but not marketed as a drug.
Uniqueness
PioglitazoneN- is unique due to its favorable safety profile compared to other thiazolidinediones. It has been shown to have a lower risk of adverse effects such as hepatotoxicity and cardiovascular events, making it a preferred choice for long-term management of type 2 diabetes .
Eigenschaften
Molekularformel |
C25H28N2O9S |
|---|---|
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[2,4-dioxo-5-[[4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1/i9D2,10D2 |
InChI-Schlüssel |
JWBSAEQQNCGUFV-ZGECPNNZSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)


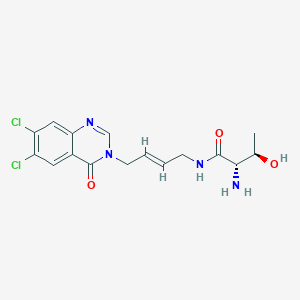
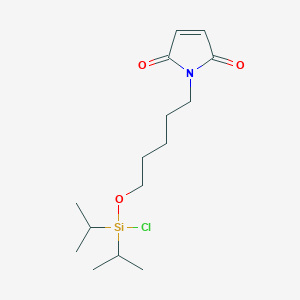
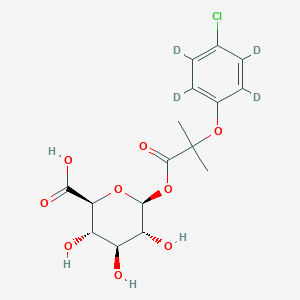
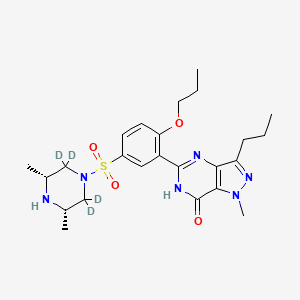

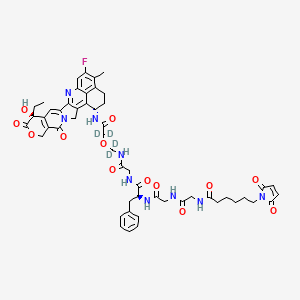
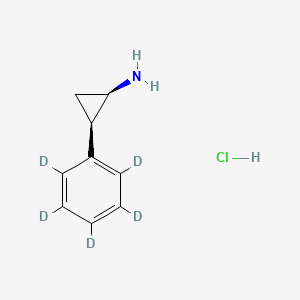

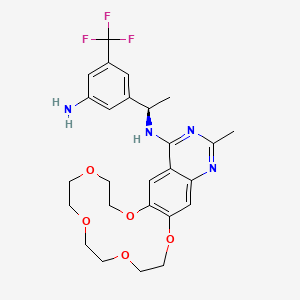
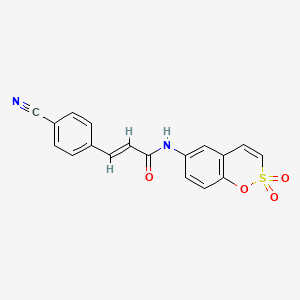
![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)
